molecular formula C12H16O2 B13346900 Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol

Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol

Cat. No.: B13346900
M. Wt: 192.25 g/mol
InChI Key: KMKZSAWKMDFEQL-MNOVXSKESA-N
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Description

Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol is a cyclobutane derivative with a phenoxy group and two methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol typically involves the [2+2] cycloaddition reaction of dichloroketene with 1,4-cyclohexadiene, followed by a series of reduction and oxidation steps to introduce the phenoxy and hydroxyl groups . The reaction conditions often include the use of catalysts such as POCl3 and reagents like LiAlH4 for reduction and MCPBA for oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).

    Reduction: The phenoxy group can be reduced to a phenol using reducing agents such as LiAlH4.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Formation of ketones

    Reduction: Formation of phenols

    Substitution: Formation of substituted cyclobutane derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol stands out due to its unique combination of a cyclobutane ring with a phenoxy group and two methyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol

InChI

InChI=1S/C12H16O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m1/s1

InChI Key

KMKZSAWKMDFEQL-MNOVXSKESA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1OC2=CC=CC=C2)O)C

Canonical SMILES

CC1(C(CC1OC2=CC=CC=C2)O)C

Origin of Product

United States

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